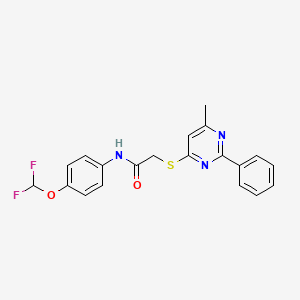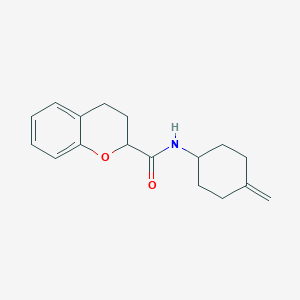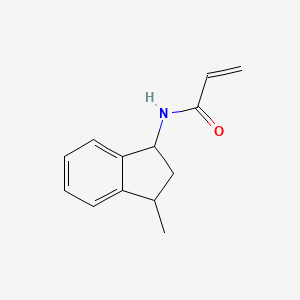
N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide: is an organic compound that belongs to the class of indenyl derivatives. This compound features a prop-2-enamide group attached to a 3-methyl-2,3-dihydro-1H-inden-1-yl moiety. Indenyl derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methyl-2,3-dihydro-1H-indene, which can be obtained through the hydrogenation of 3-methylindene.
Amidation Reaction: The 3-methyl-2,3-dihydro-1H-indene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the double bond in the prop-2-enamide group to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted indenyl derivatives.
科学研究应用
Chemistry: N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, this compound can be used to study the interactions of indenyl derivatives with biological macromolecules, providing insights into their potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indenyl moiety can bind to active sites, modulating the activity of these targets and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- N-(2,3-Dihydro-1H-inden-1-yl)prop-2-enamide
- N-(3-Methyl-1H-inden-1-yl)prop-2-enamide
- N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)but-2-enamide
Uniqueness: N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to the presence of the 3-methyl group on the indenyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.
属性
IUPAC Name |
N-(3-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-13(15)14-12-8-9(2)10-6-4-5-7-11(10)12/h3-7,9,12H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNDJBFQJLJXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
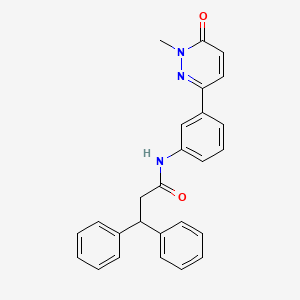
![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)

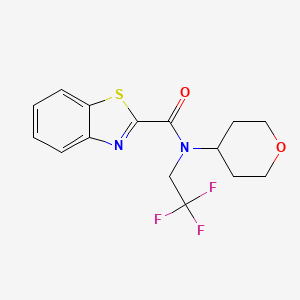
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2454089.png)
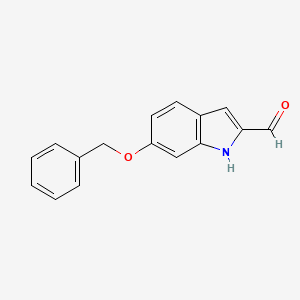
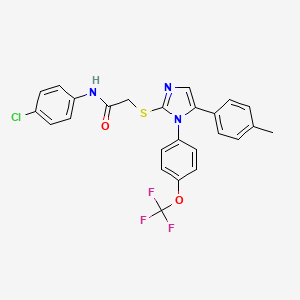

![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)
![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2454098.png)
![tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate](/img/structure/B2454102.png)
![4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride](/img/structure/B2454103.png)
